Home > Products > Screening Compounds P45796 > placental lactogen I
placental lactogen I - 149146-52-1

placental lactogen I

Catalog Number: EVT-1520874
CAS Number: 149146-52-1
Molecular Formula: C8H7NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human placental lactogen is a polypeptide hormone primarily produced by the placenta during pregnancy. It plays a crucial role in regulating maternal metabolism and fetal growth, acting as a growth hormone and contributing to the metabolic adaptations necessary for pregnancy. Human placental lactogen is synthesized predominantly by the syncytiotrophoblast layer of the placenta and is released into both maternal and fetal circulations, influencing various physiological processes.

Source

Human placental lactogen is synthesized in the placenta, specifically by the syncytiotrophoblast cells, which are the outer layer of cells in the placenta that come into direct contact with maternal blood. The levels of human placental lactogen in maternal blood are positively correlated with placental mass and fetal birth weight, particularly in pregnancies affected by conditions such as maternal diabetes .

Classification

Human placental lactogen is classified as a member of the placental lactogen family, which includes similar hormones found in other mammals. It is categorized under polypeptide hormones due to its proteinaceous structure and function in hormonal signaling.

Synthesis Analysis

Methods

The synthesis of human placental lactogen occurs through ribosomal translation of messenger RNA derived from placental cells. Studies have demonstrated that both membrane-bound and free polyribosomes are involved in producing this hormone. The synthesis can be quantified using cell-free systems that incorporate polysomes isolated from term placentas.

Technical Details

  1. Cell-Free Systems: Research indicates that human placental lactogen synthesis can be effectively studied using cell-free systems derived from polysomes of human placenta . In these systems, about 10% of total protein synthesis can be attributed to human placental lactogen.
  2. Immunoprecipitation: Techniques involving immunoprecipitation with labeled antibodies specific to human placental lactogen allow for the identification and quantification of synthesized hormone peptides .
  3. Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to analyze the migration patterns of synthesized proteins, confirming their identity through comparison with authentic human placental lactogen .
Molecular Structure Analysis

Structure

Human placental lactogen consists of a single polypeptide chain with a molecular weight of approximately 22 kDa. Its structure is characterized by several alpha-helices and beta-sheets, typical for proteins in this family.

Data

  • Molecular Formula: C_19H_28N_4O_5S
  • Amino Acid Sequence: The sequence includes 191 amino acids, which contribute to its biological activity and interaction with receptors.
Chemical Reactions Analysis

Reactions

Human placental lactogen participates in various biochemical reactions within the body, primarily related to metabolic processes. It influences glucose metabolism and lipid mobilization, facilitating energy availability for both the mother and fetus during pregnancy.

Technical Details

  1. Receptor Binding: Human placental lactogen binds to specific receptors on target tissues, mimicking the action of growth hormone, which activates signaling pathways that promote glucose uptake and lipolysis.
  2. Metabolic Pathways: The hormone's interaction with insulin signaling pathways enhances insulin sensitivity in maternal tissues, thereby regulating blood glucose levels during pregnancy.
Mechanism of Action

Process

Human placental lactogen exerts its effects primarily through binding to growth hormone receptors present on various tissues, including adipose tissue and liver cells. This binding activates signaling cascades that lead to increased insulin sensitivity and enhanced lipolysis.

Data

  • Insulin Sensitivity: Studies have shown that elevated levels of human placental lactogen correlate with increased insulin sensitivity in pregnant women, facilitating better glucose management throughout gestation .
  • Fetal Growth Promotion: By modulating maternal metabolism, human placental lactogen supports fetal growth by ensuring adequate nutrient supply.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Human placental lactogen is typically a white to off-white powder when lyophilized.
  • Solubility: It is soluble in water and physiological saline but may require specific buffers for optimal stability.

Chemical Properties

  • Stability: Human placental lactogen is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values relevant to its ionizable groups contribute to its solubility profile at different physiological pH levels.
Applications

Scientific Uses

Human placental lactogen has several applications in medical research and clinical settings:

  1. Pregnancy Monitoring: Measurement of human placental lactogen levels in maternal blood can provide insights into placental health and fetal development.
  2. Diabetes Research: Its role in metabolism makes it a subject of interest in studies related to gestational diabetes and maternal metabolic health .
  3. Endocrine Studies: Understanding its mechanisms can aid in developing therapies for metabolic disorders associated with pregnancy.
Molecular Biology of Placental Lactogen I

Gene Structure and Evolutionary Conservation of PL-I

Chromosomal Localization and Genomic Organization

Placental Lactogen I (PL-I) belongs to the prolactin/growth hormone (PRL/GH) gene family. In rodents, PL-I genes are located on chromosome 13, arising from lineage-specific duplications of the Prl gene. The genomic cluster includes multiple paralogous genes (PL-I, PL-II) and non-lactogenic variants, organized within a ~50 kb region [3] [8]. This compact arrangement facilitates coordinated expression during pregnancy. In humans, the homologous growth hormone/placental lactogen (GH/PL) cluster resides on chromosome 17q22-24, spanning five genes (GH1, GH2, CSH1, CSH2, CSHL1) [2] [7]. PL-I’s promoter region contains conserved regulatory elements, including binding sites for transcription factors like Sp1, which are critical for placental-specific expression [1].

Table 1: Genomic Characteristics of PL-I Across Species

SpeciesChromosomal LocationGene SymbolParalogsKey Regulatory Elements
MouseChromosome 13Pl1PL-Iv, PL-IIGATA, Sp1, C/EBPβ
RatChromosome 17Prl7a1PL-IITEF-1, enhancer domains
HumanChromosome 17q22-24CSH1/2GH-V, CSHL1Placental-specific enhancer

Comparative Analysis of PL-I Gene Duplication Across Species

PL-I emerged from Prl gene duplications occurring independently in different mammalian lineages after their divergence ~100 million years ago. Rodents (e.g., mice, rats) evolved PL-I and PL-II genes, while primates developed chorionic somatomammotropin (CSH) genes [3] [8]. Ruminants like sheep and cattle lack PL-I but express prolactin-related proteins (PRPs) derived from earlier duplications. This mosaic evolutionary pattern correlates with placental invasiveness: species with hemochorial placentas (e.g., rodents, primates) retained lactogenic genes to support nutrient allocation, while epitheliochorial placentas (e.g., pigs, horses) lost them [3].

Phylogenetic Relationships Within the Prolactin/Growth Hormone Family

Phylogenetic analyses reveal that PL-I shares a common ancestor with PRL and GH. Sequence homology between rodent PL-I and PRL exceeds 80%, while similarity to GH is ~60% [8]. Key structural motifs are conserved:

  • A four-α-helical bundle core
  • Disulfide bonds stabilizing the tertiary structure
  • Receptor-binding sites in helices 1 and 4Functional divergence occurred via substitutions in loop regions, enabling PL-I to bind both prolactin (PRLR) and growth hormone receptors (GHR) with varying affinities [3] [8].

Protein Structure and Post-Translational Modifications

Tertiary Structure and Disulfide Bond Architecture

PL-I is a single-chain polypeptide of 191–199 amino acids (species-dependent), with a molecular weight of ~22–25 kDa. Its tertiary structure comprises four antiparallel α-helices arranged in an up-up-down-down topology, stabilized by two conserved disulfide bonds: Cys53–Cys164 and Cys181–Cys189 (mouse numbering) [4] [8]. This architecture creates a functional binding epitope in helix 4 that interacts with PRLR/GHR dimers. Unlike human PL, rodent PL-I lacks a third disulfide bond, reducing its receptor-binding promiscuity [8].

Glycosylation Patterns and Functional Implications

PL-I is typically non-glycosylated, distinguishing it from placental PRL-like proteins in other species (e.g., ruminant PRPs). The absence of N-linked glycosylation sites in rodent PL-I enhances:

  • Receptor affinity: Unmodified residues in helix 4 optimize PRLR dimerization
  • Metabolic stability: Longer plasma half-life vs. glycosylated hormones [4]
  • Potency: Higher lactogenic activity per mole compared to glycosylated variantsHuman PL (hPL) shares this non-glycosylated structure, enabling efficient partitioning across the placenta [4] [8].

Epigenetic Regulation of PL-I Expression

DNA Methylation Dynamics in Placental-Specific Promoters

PL-I expression is placental-specific due to hypomethylation of CpG islands in its promoter. Key findings:

  • The rat PL-I promoter contains 17 CpG sites hypermethylated in non-placental tissues (e.g., liver) but hypomethylated in trophoblasts [5] [10].
  • In vitro methylation of PL-I reporter constructs reduces promoter activity by >80% [5].
  • DNMT inhibitors (5-aza-2'-deoxycytidine) reactivate PL-I transcription in non-expressing cells [5].
  • Trophoblast-specific demethylation enables recruitment of SP1 and GATA factors, enhancing transcription [10].

Table 2: Epigenetic Modifiers Regulating PL-I Expression

Epigenetic MechanismEnzymes/EffectorsEffect on PL-IFunctional Outcome
DNA methylationDNMT1, DNMT3A/B, TET2Repression/ActivationTissue-specific silencing or activation
Histone acetylationHDAC1–3, p300/CBPRepression (HDACs)Chromatin compaction
Histone methylationEZH2 (H3K27me3), SETD1A (H3K4me3)Repression/ActivationEnhancer/promoter modulation

Histone Modifications and Chromatin Remodeling Mechanisms

PL-I activation requires coordinated histone modifications:

  • Permissive marks: H3K4me3 and H3K27ac accumulate at the promoter/enhancer in trophoblasts, facilitating TF binding [6] [10].
  • Repressive marks: H3K27me3 (catalyzed by EZH2) silences PL-I in non-placentral tissues. HDACs further compact chromatin by deacetylating H3K9/K14 [6].
  • Chromatin remodelers (e.g., SWI/SNF) displace nucleosomes from the PL-I transcriptional start site. Trichostatin A (HDAC inhibitor) reverses methylation-induced PL-I repression, confirming crosstalk between DNA methylation and histone acetylation [5] [6].

Properties

CAS Number

149146-52-1

Product Name

placental lactogen I

Molecular Formula

C8H7NO2

Synonyms

placental lactogen I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.